

# Technical Profile: 4-Methoxy-3-(phenoxymethyl)benzaldehyde

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## Compound of Interest

Compound Name: 4-Methoxy-3-(phenoxymethyl)benzaldehyde  
CAS No.: 438531-11-4  
Cat. No.: B410892

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## Advanced Scaffold for Medicinal Chemistry & Lead Optimization

CAS Number: 438531-11-4 Formula:

Molecular Weight: 242.27 g/mol IUPAC Name: **4-methoxy-3-(phenoxymethyl)benzaldehyde**<sup>[1]</sup>

### Executive Summary

This technical guide profiles **4-Methoxy-3-(phenoxymethyl)benzaldehyde**, a specialized aromatic intermediate utilized in the synthesis of bioactive small molecules. Characterized by a robust p-anisaldehyde core functionalized with a 3-phenoxymethyl side chain, this scaffold offers a strategic balance of electronic richness and hydrophobic reach.

For drug development professionals, this compound serves as a critical "left-hand" building block. It enables the introduction of a bulky, lipophilic phenoxymethyl moiety adjacent to a

methoxy donor, a structural motif often employed to occupy hydrophobic pockets in kinase inhibitors, GPCR ligands, and antiviral agents (e.g., stilbene derivatives).

## Chemical Identity & Physicochemical Properties[1][2][3] [4][5][6]

Property	Value	Source/Validation
CAS Number	438531-11-4	PubChem CID 590880
MDL Number	MFCD02055782	Chemical Inventories
Appearance	White to off-white solid	Analog comparison (Anisaldehydes)
Predicted LogP	2.8	XLogP3
H-Bond Acceptors	3	Lipinski Compliance
H-Bond Donors	0	Lipinski Compliance
Rotatable Bonds	5	Conformational Flexibility

Structural Insight: The molecule features three distinct reactive/interaction zones:

- Aldehyde (C1): A versatile electrophilic handle for reductive aminations, condensations, or oxidations.
- Methoxy Group (C4): Provides electron density to the ring and acts as a hydrogen bond acceptor.
- Phenoxyethyl Ether (C3): A flexible lipophilic arm capable of  
  
-stacking interactions within protein binding sites.

## Synthesis Strategy & Protocol

Expertise & Experience Note: While direct sourcing is possible, in-house synthesis is often required for derivative generation (e.g., varying the phenol ring). The most robust route relies on the nucleophilic displacement of a benzyl chloride precursor.

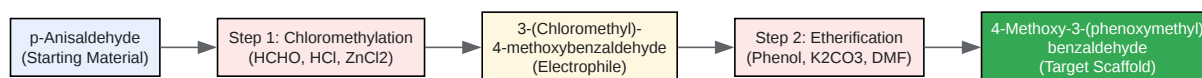
## Core Synthesis Pathway (Williamson Ether Synthesis)

The synthesis utilizes 3-(chloromethyl)-4-methoxybenzaldehyde as the key electrophile. This precursor is preferred over the corresponding alcohol (Mitsunobu conditions) due to higher atom economy and scalability.

### Step-by-Step Protocol:

- Precursor Preparation (Chloromethylation):
  - Reagents: p-Anisaldehyde, Paraformaldehyde, Concentrated HCl (or ).
  - Conditions: 60–90°C, 4–6 hours.
  - Mechanism:[2] Electrophilic aromatic substitution (Blanc chloromethylation) occurs ortho to the methoxy group.
  - Critical Control: Temperature control is vital to prevent polymerization of the aldehyde or bis-chloromethylation.
- Coupling (Etherification):
  - Reagents: 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq), Phenol (1.1 eq), (2.0 eq), KI (catalytic).
  - Solvent: DMF or Acetone (anhydrous).
  - Conditions: Reflux (Acetone) or 60–80°C (DMF) for 4–12 hours.
  - Workup: Quench with water, extract with ethyl acetate.[3] The product often precipitates or crystallizes upon cooling/trituration.

### Diagram 1: Synthesis Workflow



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Caption: Two-step synthesis via Blanc chloromethylation followed by base-mediated phenolysis.

## Reactivity & Applications in Drug Design

This scaffold is not merely an endpoint but a "divergent node" in medicinal chemistry campaigns.

### A. Stilbene & Styrene Synthesis (Antiviral/Antitumor)

The aldehyde functionality is primed for Wittig or Horner-Wadsworth-Emmons (HWE) reactions.

- Application: Synthesis of polyhydroxystilbene analogs.[3]
- Relevance: Derivatives have shown efficacy in inhibiting viral replication (e.g., SARS-CoV models) by disrupting viral protein synthesis or host-pathogen interactions.
- Protocol Insight: Use NaH/THF for HWE reactions to ensure -selectivity in the resulting double bond.

### B. Reductive Amination (Kinase Inhibitors)

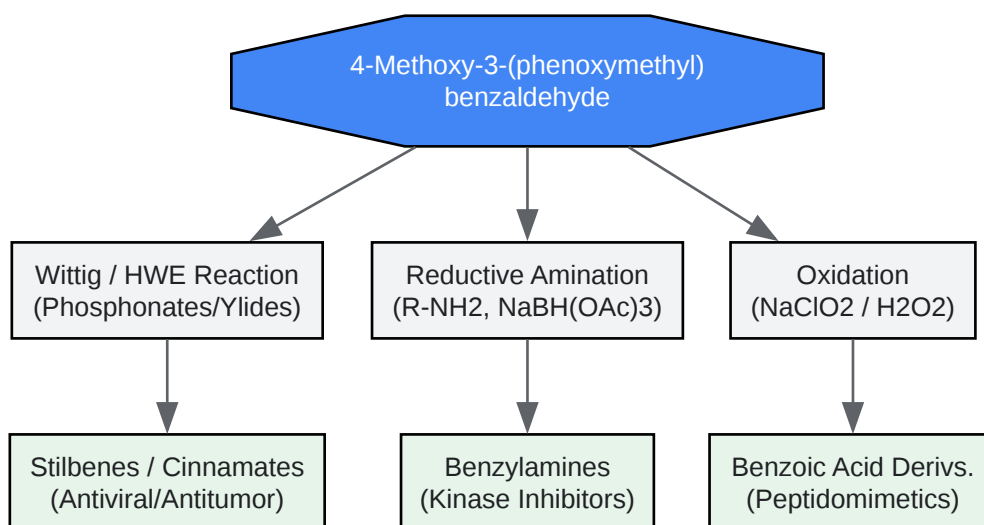
The aldehyde reacts with primary or secondary amines to form benzylamines.

- Target: Installing the 3-phenoxymethyl-4-methoxybenzyl motif onto an aminopyrimidine or quinazoline core.
- Mechanism: The phenoxymethyl group acts as a "gatekeeper" residue mimic or occupies the solvent-exposed region of the ATP binding pocket.

### C. Heterocycle Formation

Condensation with diamines or active methylene compounds yields benzimidazoles, quinolines, or cinnamic acid derivatives.

Diagram 2: Reactivity Tree



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Caption: Primary synthetic divergences transforming the aldehyde handle into bioactive pharmacophores.

## Handling, Stability & Safety

- Storage: Store at 2–8°C under inert atmosphere ( or ). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
- Stability: The benzyl ether linkage is generally stable to basic and mild acidic conditions but may be cleaved by strong Lewis acids ( ) or hydrogenolysis ( ).
  - Warning: If deprotecting the methoxy group (to phenol) using

, monitor carefully as the benzyl ether may also cleave.

- Safety: Treat as a potential irritant. Use standard PPE. The precursor (chloromethyl derivative) is a potent alkylating agent and lachrymator; handle in a fume hood.

## References

- PubChem. (n.d.).<sup>[1]</sup><sup>[4]</sup> **4-Methoxy-3-(phenoxymethyl)benzaldehyde** (CID 590880).<sup>[1]</sup> National Library of Medicine. Retrieved January 28, 2026, from [\[Link\]](#)
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- Google Patents. (2006). CN1331856C - Polyhydroxy stilbenes compound preparation and uses as drugs for suppressing SARS.<sup>[3]</sup> Retrieved from

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## Sources

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